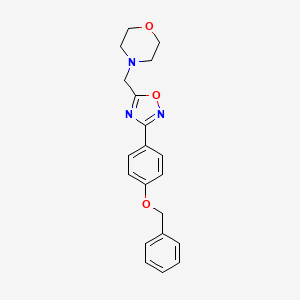

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also includes a benzyloxyphenyl group and an oxadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The morpholine ring, a six-membered ring containing an oxygen and a nitrogen atom, is a key structural feature . The benzyloxyphenyl group is a phenyl ring with a benzyloxy substituent . The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom .Aplicaciones Científicas De Investigación

- Benzimidazole Derivatives : The compound’s structure resembles nucleotides found in the human body. Researchers have synthesized benzimidazole derivatives with potential anticancer properties . Specifically, the presence of a methyl group at the 5 (or 6)-position on the benzimidazole scaffold contributes to its anticancer activity. Electron-donating groups (such as OH, OMe, –NMe₂, –O–CH₂–C₆H₅) enhance the effect, while electron-withdrawing groups (–NO₂, –CF₃) decrease inhibition .

- EGFR Kinase Inhibition : Another study designed and synthesized a novel series of 3’- (4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives. These compounds were evaluated for EGFR kinase inhibition and antiproliferative activity against various cancer cell lines .

- Oxadiazole Mannich Bases : Researchers synthesized 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases. These compounds demonstrated fungistatic effects against yeast and filamentous fungal pathogens .

- Phenyl Isocyanate : 4-(Benzyloxy)phenyl isocyanate serves as an intermediate in the synthesis of various compounds. For instance, it contributes to the formation of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization .

- Targeting Cancer : The benzimidazole scaffold has inspired commercially available anticancer drugs like osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine. Researchers continue to explore benzimidazole derivatives as potential new-generation anticancer agents .

Anticancer Activity

Antifungal Properties

Chemical Synthesis

Drug Development

Mecanismo De Acción

Target of Action

Similar oxadiazole derivatives have been reported to target egfr-tk (epidermal growth factor receptor-tyrosine kinase) . EGFR-TK plays a crucial role in the regulation of cell growth and differentiation .

Biochemical Pathways

Similar oxadiazole derivatives have been reported to inhibit egfr-tk , which is involved in several signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways play critical roles in cell proliferation, survival, and differentiation .

Result of Action

Similar oxadiazole derivatives have been reported to exhibit antiproliferative activities against various human cancer cell lines .

Propiedades

IUPAC Name |

4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-2-4-16(5-3-1)15-25-18-8-6-17(7-9-18)20-21-19(26-22-20)14-23-10-12-24-13-11-23/h1-9H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJRXRYSJSRZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2720190.png)

![(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B2720195.png)

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)

![5-Fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2720198.png)

![2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2720200.png)

![N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2720202.png)

![N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2720207.png)

![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)